![molecular formula C10H9F2NO B2447470 N-[(2,4-difluorophenyl)methyl]prop-2-enamide CAS No. 1248308-60-2](/img/structure/B2447470.png)
N-[(2,4-difluorophenyl)methyl]prop-2-enamide
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Description
N-[(2,4-difluorophenyl)methyl]prop-2-enamide, also known as DFP-1080, is a chemical compound that has been studied for its potential use as a herbicide. It is a member of the enamide family of compounds, which have been shown to have a variety of biological activities. In
Scientific Research Applications
- Researchers could explore Fo24 as a potential scaffold for designing novel drugs, considering its unique fluorination pattern and amide functionality .
- Scientists can use Fo24 as a model compound for studying crystal packing, intermolecular interactions, and molecular stacking .
- Researchers interested in fluorine chemistry can investigate Fo24’s reactivity, stability, and potential applications in other fluorinated compounds .
- Fo24’s fluorine atoms may influence its electronic behavior, making it relevant for organic semiconductors, light-emitting materials, or field-effect transistors .
Medicinal Chemistry and Drug Development
Crystallography and Structural Studies
Fluorine Chemistry
Materials Science and Organic Electronics
Computational Chemistry and Molecular Modeling
Environmental Chemistry and Toxicology
These applications highlight Fo24’s versatility and potential impact across various scientific domains. Further research and collaboration will unveil additional insights into this intriguing compound. If you need more information or have specific questions, feel free to ask! 😊 .
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-3-4-8(11)5-9(7)12/h2-5H,1,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHUZWVXNBQLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]prop-2-enamide |
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